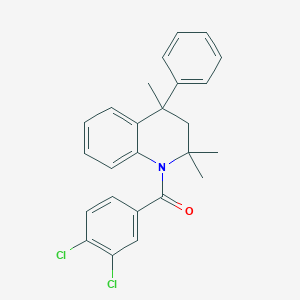

(3,4-dichlorophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

説明

The compound “(3,4-dichlorophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone” features a dihydroquinoline core substituted with 2,2,4-trimethyl and 4-phenyl groups, linked to a 3,4-dichlorophenyl methanone moiety. The dihydroquinoline scaffold is known for its pharmacological relevance, with substituents influencing bioactivity, solubility, and stability . The dichlorophenyl group may enhance lipophilicity and receptor binding, as seen in related compounds with halogenated aryl groups .

特性

分子式 |

C25H23Cl2NO |

|---|---|

分子量 |

424.4 g/mol |

IUPAC名 |

(3,4-dichlorophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |

InChI |

InChI=1S/C25H23Cl2NO/c1-24(2)16-25(3,18-9-5-4-6-10-18)19-11-7-8-12-22(19)28(24)23(29)17-13-14-20(26)21(27)15-17/h4-15H,16H2,1-3H3 |

InChIキー |

QMJANZLGPKOJSM-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl)(C)C4=CC=CC=C4)C |

製品の起源 |

United States |

生物活性

The compound (3,4-dichlorophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, also known as 1-(2,4-dichlorobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline (CAS No. 305343-45-7), exhibits significant biological activities that warrant detailed exploration. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C25H23Cl2NO

- Molecular Weight : 424.36 g/mol

- Boiling Point : Approximately 544.7 °C (predicted)

- Density : Approximately 1.0 g/cm³ (predicted)

These properties suggest a complex structure conducive to various interactions within biological systems.

Anticancer Activity

Research indicates that compounds structurally similar to (3,4-dichlorophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone may exhibit anticancer properties. For instance:

- Mechanism : The compound has been shown to inhibit angiogenesis and tumor progression by disrupting the vascular endothelial growth factor (VEGF) signaling pathway .

- Case Study : In vitro studies demonstrated that derivatives of this compound reduced cell proliferation in various cancer cell lines such as breast and prostate cancer cells .

Anti-inflammatory Properties

The compound also displays anti-inflammatory activity:

- Mechanism : It modulates the production of pro-inflammatory cytokines and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway .

- Research Findings : In animal models of arthritis, similar compounds have shown significant reductions in inflammation markers and improved clinical scores .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects:

- Activity Spectrum : The compound has been tested against various bacterial strains and fungi with promising results indicating inhibition of growth .

Research Findings Overview

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's structure allows it to interact with key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may act as a modulator for specific receptors related to pain and inflammation.

- Oxidative Stress Reduction : Some studies indicate that it enhances antioxidant defenses in cells, thereby reducing oxidative stress-related damage.

科学的研究の応用

Anticancer Activity

Numerous studies have indicated that derivatives of quinoline compounds exhibit potent anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Quinoline derivatives have been recognized for their antibacterial and antifungal activities:

- Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.

- Case Study : Research revealed that this compound exhibited significant antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli .

Neurological Applications

The compound has been investigated for its effects on the central nervous system:

- Dopamine D1 Receptor Modulation : It acts as a positive allosteric modulator for the dopamine D1 receptor, which is crucial for treating disorders like Parkinson’s disease and schizophrenia.

- Case Study : A study characterized the pharmacological profile of this compound, revealing its potential in enhancing dopamine signaling without the typical side effects associated with direct agonists .

Industrial Applications

Beyond medicinal uses, this compound may have potential applications in materials science and organic synthesis:

- Organic Synthesis : It can serve as an intermediate in the synthesis of more complex organic molecules.

- Material Science : Its unique structure may lend itself to developing new materials with specific electronic or optical properties.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Primary Application | Notable Activity |

|---|---|---|---|

| Compound A | Structure A | Anticancer | Inhibits cell proliferation |

| Compound B | Structure B | Antimicrobial | Effective against Gram-positive bacteria |

| Compound C | Structure C | Neurological | Modulates dopamine receptors |

化学反応の分析

Functional Group Installation

-

Methanone Group : The ketone moiety at position 1 may arise from acylation of the quinoline nitrogen using acyl chlorides (e.g., benzoyl chloride) under basic conditions.

-

(3,4-Dichlorophenyl) Substituent : Likely introduced via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) to pre-functionalized quinoline intermediates.

Analytical Monitoring

Synthesis steps are typically monitored using:

| Technique | Purpose | Relevance |

|---|---|---|

| TLC | Track reaction progress | |

| HPLC | Quantify purity | |

| NMR (¹H/¹³C) | Confirm structural integrity | |

| HRMS | Verify molecular formula |

Quinoline Ring Formation

A plausible mechanism involves:

-

Condensation : Aniline derivatives react with β-keto esters to form enamine intermediates.

-

Cyclization : Acid-catalyzed cyclization forms the quinoline skeleton .

-

Reduction : Partial reduction of the quinoline to the 3,4-dihydroquinolin-1(2H)-yl framework.

Functionalization of Quinoline

-

Methanone Formation : Acylation of the quinoline nitrogen via nucleophilic attack by acyl chloride, followed by elimination.

-

Substituent Addition : Introduction of methyl groups via alkylation, and the (3,4-dichlorophenyl) group through coupling reactions.

Key Structural Features

-

Quinoline Core : Provides aromatic stability and potential for π-π interactions.

-

Methanone Group : Enhances electrophilicity, enabling further derivatization.

-

Methyl Substituents : Steric bulk may influence reaction selectivity and solubility.

Reactivity Profile

| Functional Group | Reactivity | Potential Reactions |

|---|---|---|

| Methanone | Electrophilic | Nucleophilic addition |

| Quinoline N | Basic | Protonation, alkylation |

| Aromatic Rings | Electron-deficient | Electrophilic substitution |

類似化合物との比較

Structural Comparison with Analogous Compounds

Core Modifications

- Dihydroquinoline Substitutions: The target compound’s 2,2,4-trimethyl-4-phenyl substituents contrast with analogs like 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone (), which features dimethoxy and furan groups. 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone () shares the 2,2,4-trimethyl-4-phenyl core but substitutes the methanone with a nitro group. Nitro substituents often confer electron-withdrawing effects, altering reactivity compared to dichlorophenyl .

Methanone-Linked Groups

- Halogenated Aryl Groups: The 3,4-dichlorophenyl group in the target compound differs from N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine (), which includes a thiomorpholine moiety. Dichlorophenyl groups are associated with enhanced binding affinity in kinase inhibitors due to hydrophobic interactions . Compounds like N-(4-(4-chlorophenoxy)phenyl)benzamide () demonstrate that chlorophenoxy groups improve solubility compared to dichlorophenyl, albeit at the cost of reduced lipophilicity .

Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Synthesis Yield |

|---|---|---|---|---|

| Target Compound | C₂₉H₂₆Cl₂NO | 475.44 | 3,4-dichlorophenyl, 2,2,4-trimethyl-4-phenyl | Not reported |

| 4-(3,4-Dimethoxyphenyl)...methanone | C₃₀H₂₈N₂O₃ | 464.56 | 3,4-dimethoxyphenyl, furan-2-yl | Not specified |

| N-(4-(Methylthio)phenyl)benzamide | C₁₄H₁₃NOS | 243.33 | Methylthiophenyl | 63% |

| 4-(4-Chlorophenyl)...methanone | C₂₇H₂₅ClN₂O₃ | 461.96 | 4-chlorophenyl, 2-methyl-3-nitrophenyl | Not reported |

Pharmacological Potential

Bioactivity Insights from Analogs

- Neurotoxicity and Antitumor Activity: Tetrahydroisoquinoline derivatives, such as those in , exhibit neurotoxic and antitumor properties. The target compound’s dihydroquinoline core may similarly interact with neuronal receptors or DNA topoisomerases .

- Antimicrobial Effects : Compounds with halogenated aryl groups (e.g., ) show antimicrobial activity, suggesting the dichlorophenyl moiety in the target compound could enhance such effects .

Structure-Activity Relationships (SAR)

- Halogenation: Dichlorophenyl groups improve membrane permeability but may increase toxicity compared to non-halogenated analogs .

- Steric Effects : The 2,2,4-trimethyl substitution in the target compound could reduce metabolic oxidation, extending half-life relative to less hindered analogs .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。